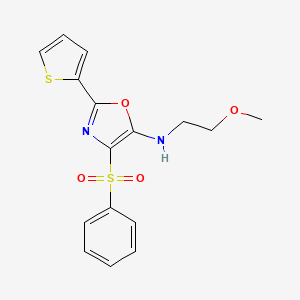

4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE

Description

4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of benzene, sulfonyl, methoxyethyl, thiophene, and oxazole groups

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-21-10-9-17-15-16(18-14(22-15)13-8-5-11-23-13)24(19,20)12-6-3-2-4-7-12/h2-8,11,17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXRFQZPSFTDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Group: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.

Attachment of the Benzenesulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides.

Addition of the Methoxyethyl Group: This step might involve alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:

Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like bromine or chlorosulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(Benzenesulfonyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure with a benzenesulfonyl group, an oxazole ring, and a thiophene moiety. The synthesis typically involves multi-step organic reactions, including the formation of the oxazole ring through cyclization processes involving appropriate precursors.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with benzenesulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-aminothiazoles have demonstrated potent anticancer properties against hepatocellular carcinoma and other cancer types .

- Enzyme Inhibition : The compound's structural features suggest potential inhibitory activity against key enzymes such as carbonic anhydrases (CAs). Inhibitors of CAs are valuable in treating conditions like glaucoma and edema .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit human carbonic anhydrases (hCAs), which play crucial roles in regulating pH and fluid balance in tissues .

- Cell Cycle Disruption : Some sulfonamide derivatives interfere with cell cycle progression in cancer cells, leading to apoptosis. This is particularly relevant in the development of new anticancer therapies .

- Antioxidant Properties : Certain analogs exhibit antioxidant activity, helping to mitigate oxidative stress in cells, which is a contributing factor in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines, showing significant inhibition of cell growth at low micromolar concentrations. |

| Study 2 | Evaluated the enzyme inhibition profile against hCA isoforms I, II, IX, and XII, revealing selective inhibition patterns that could be exploited for therapeutic purposes. |

| Study 3 | Assessed antioxidant activities using DPPH radical scavenging assays, demonstrating that certain derivatives possess strong free radical scavenging abilities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.